molecular formula C20H18ClNO B12002506 2-(4-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol CAS No. 6275-95-2

2-(4-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol

Cat. No.: B12002506
CAS No.: 6275-95-2
M. Wt: 323.8 g/mol
InChI Key: IOJUSEUQECGGDK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol is an organic compound that features a pyridine ring, a phenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to a cyclization reaction with pyridine under acidic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted derivatives with amines or thiols.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridine ring enhances its ability to interact with biological targets, while the chlorophenyl group contributes to its reactivity in substitution reactions .

Properties

CAS No.

6275-95-2

Molecular Formula

C20H18ClNO

Molecular Weight

323.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol

InChI

InChI=1S/C20H18ClNO/c1-20(23,16-10-12-17(21)13-11-16)19(15-7-3-2-4-8-15)18-9-5-6-14-22-18/h2-14,19,23H,1H3

InChI Key

IOJUSEUQECGGDK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(C(C2=CC=CC=C2)C3=CC=CC=N3)O

Origin of Product

United States

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